1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Description
Properties
IUPAC Name |
1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWXVDJGNOHFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435689 | |
| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74027-60-4 | |
| Record name | 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination and Methoxide-Bromide Exchange
The synthesis of 4-(2-methoxyethyl)phenol, a critical precursor, begins with the bromination of 4-hydroxyacetophenone. As detailed in EP0449602A1, 4-hydroxyacetophenone is dissolved in ethyl acetate and chloroform, followed by the slow addition of bromine to yield α-bromo-4-hydroxyacetophenone. This intermediate undergoes a methoxide-bromide exchange using sodium methoxide or methanol with alkali metal hydroxides, producing α-methoxy-4-hydroxyacetophenone. For instance, reacting α-bromo-4-hydroxyacetophenone with sodium methoxide in methanol at 120°C for 24 hours achieves an 85% yield after acidification to pH 6.
Table 1: Key Reaction Parameters for Methoxide-Bromide Exchange
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 85 |
| Temperature | 120°C | - |
| Reaction Time | 24 hours | - |
| Acidification Agent | Hydrochloric acid | - |
Catalytic Hydrogenation of α-Methoxy-4-hydroxyacetophenone
The final step involves hydrogenating α-methoxy-4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol. Using a palladium-on-carbon (Pd/C) catalyst under 300 psig hydrogen pressure at 80°C for 2 hours achieves near-quantitative conversion. This single-step reduction avoids complex multi-stage processes described in earlier literature, such as Grignard reactions or vinyl ether hydrogenation.
Epoxide Formation and Amination
Epichlorohydrin-Mediated Epoxide Synthesis
The phenolic precursor, 4-(2-methoxyethyl)phenol, reacts with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH) to form an epoxide intermediate. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of epichlorohydrin. Optimal conditions include a 1:1 molar ratio of phenol to epichlorohydrin in aqueous KOH at 60–80°C, yielding the epoxide in 70–80% purity.
Hydrolysis and Amination
The epoxide intermediate undergoes hydrolysis with sulfuric acid (H₂SO₄) to generate 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Alternatively, direct amination using aqueous ammonia under high-pressure conditions (e.g., 100–150°C, 5–10 bar) introduces the amino group. Recent advancements employ ultrasound irradiation (40 kHz, 500 W) during amination, reducing reaction times from 12 hours to 4 hours while maintaining yields above 75%.
Table 2: Comparative Analysis of Amination Methods
| Method | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Hydrolysis | 80–100 | Ambient | 12 | 68 |
| High-Pressure Amination | 120 | 8 | 6 | 72 |
| Ultrasound-Assisted | 60 | Ambient | 4 | 78 |
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Industrial processes prioritize solvent recovery, particularly in the bromination and hydrogenation steps. Ethyl acetate and methanol are distilled and reused, reducing costs by 15–20%. Catalyst recycling, such as reactivating Pd/C via thermal treatment, maintains hydrogenation efficiency over five cycles with minimal activity loss.
Purity Enhancement Techniques
Crystallization from toluene or chloroform-methanol mixtures removes impurities, achieving >99% purity. For example, recrystallizing the final product from boiling toluene with activated carbon yields a white solid with a melting point of 89°C, consistent with literature.
Emerging Methodologies
Ultrasound-Assisted Synthesis
Ultrasound irradiation (20–40 kHz) enhances mass transfer in both epoxide formation and amination steps. In the synthesis of related compounds, ultrasound reduces reaction times by 50% and improves yields by 10–15% compared to conventional methods. Applying this technique to this compound synthesis could further optimize industrial production.
Continuous-Flow Reactors
Pilot-scale studies demonstrate that continuous-flow systems for epichlorohydrin reactions increase throughput by 30% while maintaining consistent product quality. These systems minimize thermal degradation and side reactions, particularly in exothermic steps like bromination .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol involves its interaction with β1-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure . This mechanism is similar to that of metoprolol, which is derived from this compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Metoprolol and Analogues
Key Structural Insights:
- Amino Substituent: Metoprolol’s isopropyl group optimizes β₁-selectivity, whereas propranolol’s identical substituent contributes to non-selectivity due to its naphthyloxy group ().
- Phenoxy Modifications: The 2-methoxyethyl group in metoprolol balances lipophilicity and cardioselectivity. Propranolol’s naphthyloxy group increases lipophilicity, enhancing CNS penetration but reducing selectivity ().
Pharmacological and Environmental Activity
Table 2: Activity Comparison
Key Findings:
- Receptor Selectivity: Metoprolol’s β₁-selectivity (1:20) is superior to atenolol (1:50) but lower than nebivolol (1:300) (). Propranolol’s non-selectivity correlates with broader side effects (e.g., bronchoconstriction) ().
- Environmental Toxicity: Metoprolol exhibits moderate inhibition of Pseudokirchneriella subcapita (EC₅₀ = 28.3 mg/L), while propranolol is significantly more toxic (EC₅₀ = 0.5 mg/L) due to higher lipophilicity ().
- IMB-H12 inhibits fungal biofilms by suppressing hyphal formation (), while the boronic acid derivative inhibits histone deacetylase (HDAC) at 1 µM, suggesting therapeutic versatility ().
Biological Activity
1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, also known as (S)-Metoprolol, is a compound with significant biological activity primarily recognized for its role as a selective beta-1 adrenergic receptor blocker. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : 74027-60-4
The compound features a methoxyethyl group that contributes to its unique pharmacological properties, distinguishing it from other beta-blockers like atenolol and propranolol .
This compound acts primarily by blocking the beta-1 adrenergic receptors located in the heart. This action leads to several physiological effects:
- Decreased Heart Rate : By inhibiting the adrenergic signaling pathway, it reduces heart rate and myocardial contractility, resulting in lower cardiac output.
- Reduced Blood Pressure : The blockade of these receptors leads to vasodilation and decreased renin release from the kidneys, contributing to lower blood pressure .
Cardiovascular Effects
The primary clinical application of (S)-Metoprolol is in treating cardiovascular conditions such as hypertension and angina. Its ability to selectively block beta-1 receptors makes it effective in:
- Hypertension Management : It reduces blood pressure by decreasing cardiac workload and inhibiting renin release.
- Angina Pectoris : By lowering heart rate and myocardial oxygen demand, it alleviates symptoms of angina .
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Beta-blockade Efficacy : A study demonstrated that (S)-Metoprolol effectively reduces exercise-induced tachycardia in patients with ischemic heart disease, showcasing its utility in managing heart rate during physical stress .
- Impact on Heart Failure : Research indicates that long-term use of (S)-Metoprolol can improve survival rates in patients with heart failure by enhancing left ventricular function and reducing hospitalizations .
- Comparative Studies : Comparisons with other beta-blockers like atenolol have shown that (S)-Metoprolol may offer superior outcomes in specific populations due to its pharmacokinetic profile and selectivity for beta-1 receptors .
Case Study 1: Heart Failure Management
A clinical trial involving patients with chronic heart failure demonstrated that those treated with (S)-Metoprolol experienced significant improvements in left ventricular ejection fraction compared to those receiving placebo. The study concluded that the drug not only improved symptoms but also enhanced overall quality of life for patients .
Case Study 2: Hypertension in Elderly Patients
In a cohort study focusing on elderly patients with hypertension, (S)-Metoprolol was associated with a notable reduction in systolic and diastolic blood pressure over a six-month period without significant adverse effects, supporting its safety profile in older adults.
Safety Profile and Side Effects
While generally well-tolerated, (S)-Metoprolol can cause side effects including:
- Fatigue
- Dizziness
- Bradycardia
- Hypotension
Severe side effects are rare but can include allergic reactions or exacerbation of asthma symptoms due to non-selective beta-blockade effects at higher doses .
Q & A
Q. What are the recommended analytical methods for characterizing 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol in research settings?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for analyzing structurally related β-blockers and their analogs. For example, RP-HPLC with UV detection has been optimized for simultaneous quantification of bisoprolol and rosuvastatin, achieving resolution factors >2.0 and tailing factors <1.5, which can be adapted for this compound . Spectrofluorimetric methods, such as those used for metoprolol in spiked human plasma (λex/λem = 275/300 nm), offer high sensitivity (LOD ≈ 10 ng/mL) and may be applicable with modifications .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage: Store in a dry environment at -20°C to prevent degradation, as recommended for similar hygroscopic amino alcohols .
- Safety: Use PPE (nitrile gloves, lab coats, safety goggles) and avoid skin/eye contact due to potential irritation (GHS Category 2A for eye irritation) . Ensure adequate ventilation to mitigate respiratory risks (GHS H335) .
- Spill Management: Collect spills using inert absorbents (e.g., silica gel) and dispose via hazardous waste protocols to prevent environmental contamination .
Advanced Research Questions
Q. What strategies are effective in synthesizing this compound while minimizing impurities?
The compound’s synthesis likely involves nucleophilic substitution of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by amination. Key steps include:
- Intermediate Purification: Use column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to isolate intermediates, reducing byproducts like chlorinated analogs (e.g., 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) .
- Amination Control: Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of epoxide to amine) to suppress dimerization or over-alkylation .
Q. How can impurity profiling and quantification be conducted for this compound using chromatographic techniques?
- Impurity Identification: Employ LC-MS/MS to detect common analogs, such as ethylamino derivatives (e.g., Metoprolol EP Impurity A, CAS 109632-08-8) or chloro-hydroxypropane byproducts .
- Quantification: Validate a gradient HPLC method (e.g., C18 column, 0.1% TFA in water/acetonitrile) with a linearity range of 0.1–200 µg/mL (R<sup>2</sup> >0.999) and precision RSD <2% .
Q. What are the critical parameters to consider when developing a stability-indicating method for this compound under various stress conditions?
- Forced Degradation: Expose the compound to acidic (1M HCl, 70°C), basic (1M NaOH, 70°C), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation products like 4-(2-methoxyethyl)phenol (hydrolysis product) or N-oxide derivatives (oxidative product) .
- Method Validation: Ensure specificity (peak purity >98%), accuracy (recovery 98–102%), and robustness (variations in pH ±0.2, flow rate ±10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
